molecular formula C7H7ClF2O2 B3118123 2-(Chlorodifluoroacetyl)cyclopentanone CAS No. 2317-35-3

2-(Chlorodifluoroacetyl)cyclopentanone

Cat. No. B3118123
CAS RN: 2317-35-3
M. Wt: 196.58 g/mol
InChI Key: SFSDNEZHSVDEGJ-UHFFFAOYSA-N
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Description

“2-(Chlorodifluoroacetyl)cyclopentanone” is a chemical compound with the molecular formula C7H7ClF2O2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of cyclopentanone derivatives, which includes “2-(Chlorodifluoroacetyl)cyclopentanone”, involves various methods depending on the starting materials and conditions . For instance, one common method is through the oxidation of cyclopentanol, typically performed using Jones reagent .


Molecular Structure Analysis

The molecular structure of “2-(Chlorodifluoroacetyl)cyclopentanone” consists of seven carbon atoms, seven hydrogen atoms, one chlorine atom, two fluorine atoms, and two oxygen atoms .

Scientific Research Applications

Photochemistry of Cyclopentenones

Cyclopentenones, including 2-(Chlorodifluoroacetyl)cyclopentanone, have been studied for their photochemical properties . A tandem photochemical process has been explored, consisting of a [2+2] cycloaddition between cyclopentenones and alkenes followed by a Norrish I/γ-hydrogen transfer reaction . This research provides insights into the photochemical reactions of cyclopentenones .

Catalyst in Self-Condensation Reactions

The self-condensation of cyclopentanone has been studied over calcined and uncalcined TiO2–ZrO2 . The study found that uncalcined TiO2–ZrO2 exhibited superior catalytic performance (94% conversion of cyclopentanone and 86% yield of dimer) compared to calcined TiO2–ZrO2 . This research suggests that 2-(Chlorodifluoroacetyl)cyclopentanone could potentially be used as a catalyst in self-condensation reactions .

Photo-Induced Curtius Rearrangement

The compound 2-(Chlorodifluoroacetyl)cyclopentanone can undergo photo-induced Curtius rearrangement in a stepwise mechanism via the nitrene intermediate . This research provides a clear mechanism for the Curtius rearrangement of chlorodifluoroacetyl azide .

Renewable Energy Sources

Cyclopentanone, which can be generated from 2-(Chlorodifluoroacetyl)cyclopentanone, is considered a promising raw material for the preparation of high-density jet fuel . This makes 2-(Chlorodifluoroacetyl)cyclopentanone a potential candidate for renewable energy sources .

Biomass Transformation

Cyclopentanone, derived from 2-(Chlorodifluoroacetyl)cyclopentanone, can be used to transform biomass into larger molecules through C–C coupling . This extends the utilization of biomass, making 2-(Chlorodifluoroacetyl)cyclopentanone a valuable compound in biomass transformation .

Aldol Condensation

Aldol condensation is an important tool to lengthen the carbon chain . Cyclopentanone, derived from 2-(Chlorodifluoroacetyl)cyclopentanone, can be used in aldol condensation reactions . This suggests that 2-(Chlorodifluoroacetyl)cyclopentanone could potentially be used in aldol condensation reactions .

properties

IUPAC Name

2-(2-chloro-2,2-difluoroacetyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSDNEZHSVDEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698282
Record name 2-[Chloro(difluoro)acetyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chlorodifluoroacetyl)cyclopentanone

CAS RN

2317-35-3
Record name 2-[Chloro(difluoro)acetyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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